Piperazine-1,4-dicarbothialdehyde
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Overview
Description
Piperazine-1,4-dicarbothialdehyde is an organic compound with the molecular formula C6H10N2S2 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1,4-dicarbothialdehyde typically involves the reaction of piperazine with thiophosgene. The process can be summarized as follows:
Starting Materials: Piperazine and thiophosgene.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The temperature is maintained at a low level to control the reaction rate.
Procedure: Piperazine is dissolved in the solvent, and thiophosgene is added dropwise with continuous stirring. The reaction mixture is then allowed to react for a specified period, typically several hours.
Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Piperazine-1,4-dicarbothialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or hydrazines are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Imines and hydrazones.
Scientific Research Applications
Piperazine-1,4-dicarbothialdehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of piperazine-1,4-dicarbothialdehyde involves its interaction with biological molecules through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s ability to form such interactions makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Piperazine: A simpler analog with a wide range of applications in medicinal chemistry.
Piperazine-1,4-dicarboxaldehyde: Similar in structure but with different functional groups, leading to distinct chemical properties.
Piperazine-1,4-dicarboxylic acid: Another derivative with applications in polymer chemistry and materials science.
Uniqueness: Piperazine-1,4-dicarbothialdehyde is unique due to the presence of both aldehyde and thio functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
piperazine-1,4-dicarbothialdehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYJMYWKSXVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=S)C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327026 |
Source
|
Record name | NSC627011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106712-06-5 |
Source
|
Record name | NSC627011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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